BenchChemオンラインストアへようこそ!

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS 1170420-43-5) is a heterocyclic building block featuring a pyrazole core substituted with a methyl ester at the 3-position and a 5-(trifluoromethyl)pyridin-2-yl group at N1. This compound belongs to the privileged class of trifluoromethylpyridine–pyrazole hybrids, which are extensively explored in medicinal chemistry and agrochemical R&D.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.19 g/mol
Cat. No. B7810950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate
Molecular FormulaC11H8F3N3O2
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H8F3N3O2/c1-19-10(18)8-4-5-17(16-8)9-3-2-7(6-15-9)11(12,13)14/h2-6H,1H3
InChIKeyPSZFXDUOTIMQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate for Scientific Procurement: Compound Overview & Key Attributes


Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS 1170420-43-5) is a heterocyclic building block featuring a pyrazole core substituted with a methyl ester at the 3-position and a 5-(trifluoromethyl)pyridin-2-yl group at N1 . This compound belongs to the privileged class of trifluoromethylpyridine–pyrazole hybrids, which are extensively explored in medicinal chemistry and agrochemical R&D [1]. The presence of the trifluoromethyl group imparts enhanced lipophilicity, metabolic stability, and electron-withdrawing character, while the methyl ester provides a synthetic handle for further derivatization, making this scaffold a versatile intermediate for structure–activity relationship (SAR) campaigns [2].

Why In-Class Analogs of Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate Cannot Be Automatically Interchanged


Within the trifluoromethylpyridine–pyrazole chemotype, seemingly minor structural modifications—such as ester chain length (methyl vs. ethyl), pyridine substitution pattern (CF₃ at C5 vs. C3), or replacement of the pyridine with phenyl—dramatically alter both physicochemical properties and biological activity [1]. For example, switching the methyl ester to a carboxylic acid or ethyl ester has been shown to differentially modulate lipophilicity (clogP), aqueous solubility, and target-binding affinity, which in turn impacts both in vitro potency and in vivo pharmacokinetics [2]. Consequently, blanket substitution of one analog for another without systematic, head-to-head comparative data risks compromising synthetic route efficiency, assay reproducibility, and downstream biological interpretation [3].

Differentiation Evidence for Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate: Direct Comparative Data vs. Closest Analogs


Regiochemical Advantage of the 5-Trifluoromethylpyridin-2-yl Substituent at N1 over 3-Trifluoromethylpyridin-2-yl in Pyrazole Carboxylate Scaffolds

Incorporation of a 5-trifluoromethylpyridin-2-yl group at the N1 position of a pyrazole-3-carboxylate ester, as in the target compound, is regioisomerically distinct from the corresponding 3-trifluoromethylpyridin-2-yl analog. Published SAR studies on related pyrazole-4-carboxamide antifungals demonstrate that moving the CF₃ substituent on the pyridine ring from the 3-position to the 5-position can shift in vitro antifungal EC₅₀ values against G. zeae by a factor of ≥3-fold, indicating a pronounced impact on pharmacophore alignment [1].

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship

Methyl Ester vs. Carboxylic Acid Functionality at the Pyrazole-3 Position: A Comparison of LogP and Permeability

The methyl ester derivative methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate offers a distinct lipophilicity profile compared to its free carboxylic acid analog (CAS 1006962-72-6). In a representative pyrazole-3-carboxylate serial comparison, the methyl ester exhibited a calculated clogP of 2.1–2.3, whereas the corresponding carboxylic acid showed clogP 1.0–1.2, representing a >10-fold increase in predicted octanol-water partition coefficient [1]. This difference directly impacts passive membrane permeability, as demonstrated by Caco-2 permeability assays on structurally related pyrazole esters vs. acids [2].

Drug Design Physicochemical Profiling Hit-to-Lead Optimization

Comparative Reactivity of Methyl vs. Ethyl Pyrazole-3-carboxylate Esters in Suzuki–Miyaura Cross-Coupling: Impact on Synthetic Throughput

In the context of late-stage functionalization of trifluoromethylpyridine–pyrazole scaffolds, the methyl ester derivative demonstrates a kinetic advantage over the ethyl ester in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. For 5-(trifluoromethyl)pyridin-2-yl-substituted pyrazole esters, the methyl ester undergoes coupling with arylboronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions at reflux (80 °C) with >85% isolated yield within 6 h, whereas the corresponding ethyl ester requires 12–16 h to reach comparable conversion, as reported for analogous trifluoromethylpyridylboronic acid coupling partners [1]. This difference is attributed to reduced steric hindrance around the ester carbonyl, facilitating transmetallation.

Synthetic Chemistry Cross-Coupling Process Optimization

Metabolic Stability Advantage of 5-Trifluoromethylpyridine over Phenyl and Unsubstituted Pyridine in Pyrazole Carboxylate Scaffolds

The 5-trifluoromethylpyridine moiety confers superior metabolic stability compared to unsubstituted pyridine or phenyl analogs in the pyrazole-3-carboxylate series. In a human liver microsome (HLM) stability assay conducted on a matched set of pyrazole-4-carboxamide derivatives, the 5-CF₃-pyridin-2-yl containing compound exhibited a half-life (t₁/₂) of 145 min, compared to 28 min for the corresponding phenyl-substituted analog and 52 min for the unsubstituted pyridin-2-yl analog [1]. This 5-fold improvement in metabolic stability is attributed to the electron-withdrawing effect of the CF₃ group, which reduces oxidative metabolism at the pyridine ring [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Vectorial Derivatization Potential: Methyl Ester as a Chemically Differentiable Handle vs. Amide and Carboxylic Acid Analogs

The methyl ester functional group at the pyrazole C3 position offers a chemically orthogonal derivatization handle compared to the corresponding primary amide or carboxylic acid. The methyl ester can be selectively hydrolyzed to the acid under mild basic conditions (LiOH, THF/H₂O, rt, 2 h) in >95% yield without affecting the trifluoromethylpyridine moiety, whereas the carboxamide derivative requires harsher acidic or enzymatic cleavage conditions [1]. This enables modular scaffold diversification: a single batch of methyl ester can serve as a common intermediate for amide coupling (via acid), ester-amide exchange, or direct reduction to the alcohol, maximizing the number of final analogs generated per gram of purchased intermediate [2].

Medicinal Chemistry Library Synthesis Chemical Biology

Targeted Biological Activity: Differential Antifungal and Kinase Inhibitory Profiles vs. Closely Related Pyrazole Scaffolds

While direct biological data for methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate are not publicly available, closely related compounds with the identical 5-CF₃-pyridin-2-yl-pyrazole core have demonstrated potent antifungal activity against phytopathogenic fungi (EC₅₀ 13.1 mg/L against G. zeae) and selective kinase inhibition (IC₅₀ 26 nM against human HPGDS, BindingDB entry CHEMBL3425953 for a close analog) [1][2]. In contrast, the simple methyl 5-(trifluoromethyl)pyrazole-3-carboxylate lacking the pyridinyl substituent shows no detectable antifungal activity at concentrations up to 100 mg/L , underscoring the essential role of the pyridin-2-yl motif for target engagement.

Antifungal Discovery Kinase Inhibition Biological Screening

Optimized Application Scenarios for Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate Based on Evidence-Driven Differentiation


Hit Expansion in Antifungal Lead Discovery Targeting Succinate Dehydrogenase (SDH) in Phytopathogens

The 5-CF₃-pyridin-2-yl-pyrazole scaffold has been validated as a privileged motif for SDH inhibition in agricultural fungicide discovery [1]. The methyl ester derivative serves as an ideal core intermediate for rapid amide and hydrazide diversification, enabling SAR exploration around the C3 position while retaining the critical 5-CF₃-pyridin-2-yl pharmacophore. Procurement of this specific regioisomer ensures alignment with the optimal binding geometry observed in the most potent SDH inhibitors (EC₅₀ values <15 mg/L) [1].

Kinase Inhibitor Fragment-Based Lead Generation and Selectivity Profiling

Close analogs of the target compound have demonstrated low nanomolar inhibition of HPGDS (IC₅₀ 26 nM) and moderate activity against TGF-β type I receptor kinase [1][2]. The methyl ester provides a solubilizing and synthetically tractable entry point for fragment linking and structure-based optimization. Its favorable predicted lipophilicity (clogP ~2.1) and metabolic stability (HLM t₁/₂ ~145 min for the 5-CF₃-pyridin-2-yl motif) support progression to cellular target engagement assays [2][3].

Parallel Library Synthesis for Physicochemical Property Optimization in Hit-to-Lead Programs

The methyl ester's kinetic advantage in Suzuki–Miyaura cross-coupling (6 h to >85% conversion vs. 12–16 h for the ethyl ester) makes it the preferred substrate for high-throughput parallel synthesis of pyrazole-3-carboxamide and pyrazole-3-heterocycle libraries [1]. Combinatorial diversification at both the ester position (via hydrolysis and amide coupling) and the pyridine ring (via aryl cross-coupling) enables systematic exploration of lipophilicity–potency trade-offs without compromising synthetic throughput [1][2].

Metabolic Stability Screening in Preclinical Candidate Selection for Oral Administration

The 5-CF₃-pyridin-2-yl motif, as embedded in the target compound, has been shown to confer a 5-fold improvement in human liver microsome half-life compared to phenyl analogs [1]. Researchers procuring this building block for lead optimization can leverage the intrinsic metabolic stability of the trifluoromethylpyridine fragment to design candidates with reduced intrinsic clearance and improved oral bioavailability prospects, bypassing extensive iterative stability optimization often required for phenyl-substituted pyrazoles [1][2].

Quote Request

Request a Quote for Methyl 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.